molecular formula C10H21NO3 B13157245 tert-Butyl 2-(aminooxy)-4-methylpentanoate

tert-Butyl 2-(aminooxy)-4-methylpentanoate

Cat. No.: B13157245
M. Wt: 203.28 g/mol
InChI Key: DQKAKEXCYLQWDB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)-4-methylpentanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methylpentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl 2-aminooxy-4-methylpentanoate

InChI

InChI=1S/C10H21NO3/c1-7(2)6-8(14-11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3

InChI Key

DQKAKEXCYLQWDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of tert-butyl 2-bromoacetate with an aminooxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction parameters, leading to higher efficiency and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-4-methylpentanoate undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oxime derivatives. This reactivity is exploited in various biochemical assays and synthetic applications .

Biological Activity

Tert-butyl 2-(aminooxy)-4-methylpentanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C10H21NO2C_{10}H_{21}NO_2 and a molecular weight of approximately 185.29 g/mol. The compound features an aminooxy functional group, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. Its structure allows it to act as a substrate or inhibitor for various enzymes involved in metabolic processes.

In Vitro Studies

In vitro studies are essential for understanding the pharmacological potential of this compound.

  • Metabolic Stability : A study highlighted that modifications in the tert-butyl group can enhance metabolic stability, which is crucial for maintaining effective concentrations of the drug in vivo . The stability profile can influence the drug's pharmacokinetics and overall efficacy.
CompoundMetabolic Stability (t½ in HLM)CYP Inhibition (IC50)
This compoundTBD>50 μM
Analog A63 min>50 μM
Analog B114 min>50 μM

Case Studies

Several studies have explored compounds structurally related to this compound, providing insights into its potential applications:

  • Antimicrobial Activity :
    • A study on related compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound could be developed as a novel antibiotic agent .
  • Inflammatory Response Modulation :
    • In models of inflammation, compounds similar to this compound have been shown to reduce markers of inflammation, indicating potential use in treating inflammatory diseases .

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